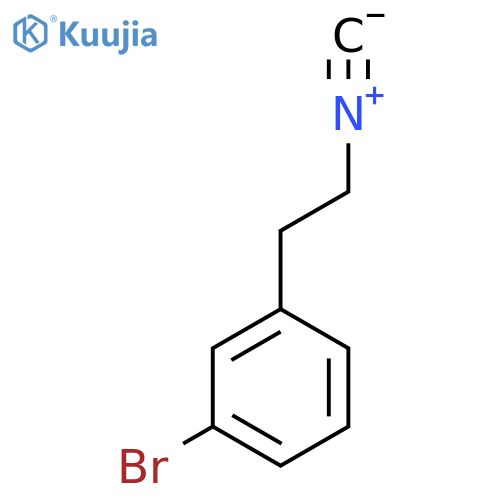Cas no 730964-65-5 (1-bromo-3-(2-isocyanoethyl)benzene)

730964-65-5 structure
商品名:1-bromo-3-(2-isocyanoethyl)benzene
1-bromo-3-(2-isocyanoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-3-(2-isocyanoethyl)benzene
- AKOS015959160
- SCHEMBL2560832
- EN300-1911835
- 730964-65-5
-
- インチ: 1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
- InChIKey: WEEAFRMAQHMHLK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CC[N+]#[C-]
計算された属性
- せいみつぶんしりょう: 208.98401g/mol
- どういたいしつりょう: 208.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 4.4Ų
1-bromo-3-(2-isocyanoethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911835-10.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-0.25g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-0.05g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-1.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-10g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-5.0g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1911835-0.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-2.5g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1911835-0.1g |
1-bromo-3-(2-isocyanoethyl)benzene |
730964-65-5 | 0.1g |
$867.0 | 2023-09-17 |
1-bromo-3-(2-isocyanoethyl)benzene 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
730964-65-5 (1-bromo-3-(2-isocyanoethyl)benzene) 関連製品
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 503537-97-1(4-bromooct-1-ene)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
